molecular formula C6H7BrN2O B113220 6-Bromo-2-methoxypyridin-3-amine CAS No. 89466-18-2

6-Bromo-2-methoxypyridin-3-amine

Cat. No. B113220
CAS RN: 89466-18-2
M. Wt: 203.04 g/mol
InChI Key: HSVYYOLSYNEVSP-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxypyridin-3-amine is a chemical compound with the molecular formula C6H7BrN2O . It has a molecular weight of 203.04 . It is a solid substance and is typically stored in a dark place under an inert atmosphere .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-methoxypyridin-3-amine is 1S/C6H7BrN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3 . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 6th position, a methoxy group at the 2nd position, and an amine group at the 3rd position .


Physical And Chemical Properties Analysis

6-Bromo-2-methoxypyridin-3-amine is a solid substance . It is typically stored in a dark place under an inert atmosphere .

Scientific Research Applications

Structural Characterization and Protonation Sites

  • N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its variants have been synthesized and structurally characterized, highlighting different sites of protonation and intermolecular hydrogen bonding patterns (Böck et al., 2021).

Aminations and Reaction Mechanisms

  • The amination of bromo-derivatives of pyridines, involving intermediates like pyridyne, has been explored, showing various reaction mechanisms and product formations (Pieterse & Hertog, 2010).
  • Investigations into the rearrangements during aminations of halopyridines suggest a mechanism involving pyridyne as an intermediate (Pieterse & Hertog, 2010).

Nitration and Directive Influence

  • Studies on the nitration of pyridine N-oxide derivatives have revealed specific product formations, emphasizing the directive influence of functional groups (Hertog et al., 2010).

Synthesis of Derivatives and Compounds

  • Efficient synthesis methods for bromo-methoxypyridine derivatives, potentially useful in medicinal chemistry, have been developed (Hirokawa et al., 2000).
  • New protocols for the nucleophilic amination of methoxypyridines using sodium hydride-iodide composites have been introduced (Pang et al., 2018).

Catalysis and Cross-Coupling Reactions

  • Palladium-Xantphos complex has been used to catalyze the selective amination of polyhalopyridines, showing high yield and chemoselectivity (Ji et al., 2003).

Process Development in Medicinal Chemistry

  • An efficient route to synthesize topical antiandrogens involving aminopyridines has been described, showcasing the application of these compounds in drug development (Daver et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust, fumes, gas, mist, vapors, or spray; wearing protective gloves and eye protection; and washing hands and face thoroughly after handling .

properties

IUPAC Name

6-bromo-2-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVYYOLSYNEVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441399
Record name 6-Bromo-2-methoxypyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methoxypyridin-3-amine

CAS RN

89466-18-2
Record name 6-Bromo-2-methoxy-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89466-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-bromo-2-methoxypyridine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Part A: To 3.18 grams (25.6 mmol) of commercially available 5-amino-2-methoxypyridine in a solution of methylene chloride (50 ml) and methanol (20 ml) was added benzyltrimethylammonium tribromide (10 g, 25.6 mmol) and the mixture was stirred at room temperature for 24 hours. The solvent was then stripped and the resulting residue was taken up in water and extracted (3×100 mL) with ethyl acetate. The organic extracts were dried with magnesium sulfate, filtered, and concentrated in vacuo. The crude material was chromatographed on silica using 30% ethyl acetate in hexanes as solvent to afford 5-amino-2-bromo-6-methoxypyridine. C6H7N2OBr MS 203 (M+H)+.
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10 g
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Synthesis routes and methods II

Procedure details

A solution of 2-methoxypyridin-3-amine (39.4 g) in N,N-dimethylformamide (200 mL) was cooled to −30° C., and a solution of N-bromosuccinimide (62.1 g) in N,N-dimethylformamide (100 mL) was added dropwise. After stirring for 30 minutes, the reaction solution was poured into water and extracted with chloroform. The organic layer was sequentially washed with a saturated sodium sulfite solution, water and brine and dried over sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1→4:1) to give 6-bromo-2-methoxypyridin-3-amine as a yellow powder (51.9 g, 80%).
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39.4 g
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200 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JJ Parlow, RG Kurumbail, RA Stegeman… - Journal of medicinal …, 2003 - ACS Publications
… 6-Bromo-2-methoxypyridin-3-amine (4). A solution of 3-amino-2,6-dibromopyridine 3 (10.4 g… mmol) was added to a solution of 6-bromo-2-methoxypyridin-3-amine 4 (6.8 g, 33.6 mmol) …
Number of citations: 83 pubs.acs.org
JJ Parlow, MS South - Tetrahedron, 2003 - Elsevier
… A solution of titanium tetrachloride 1 M in dichloromethane (37 mL, 37 mmol) was added to a solution of 6-bromo-2-methoxypyridin-3-amine 6 (6.8 g, 33.6 mmol) and acetone (3.3 mL, …
Number of citations: 41 www.sciencedirect.com
KD Rynearson, RN Buckle, RJ Herr, NJ Mayhew… - Bioorganic & medicinal …, 2020 - Elsevier
… layer was washed with brine (2 × 500 mL), dried over sodium sulfate, filtered, and the solvents were removed under reduced pressure to afford 6-bromo-2-methoxypyridin-3-amine (12a) …
Number of citations: 7 www.sciencedirect.com
SL WAGNER, WC MOBLEY, RE TANZI, G JOHNSON… - ic.gc.ca
Provided herein are compounds and methods for treating a disorder associated with aberrant A3 peptide levels, including Alzheimer's disease. Provided herein are compositions and …
Number of citations: 2 www.ic.gc.ca

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